Miglitol-d4 (hydrochloride)

Description

Significance of Deuterium (B1214612) Labeling in Biomedical and Chemical Sciences

Deuterium (²H or D), a stable isotope of hydrogen, has become a particularly valuable tool in biomedical and chemical research. iitk.ac.in The replacement of hydrogen with deuterium, a process known as deuteration, is the smallest possible chemical change, yet it can have a significant impact on a molecule's properties. nih.gov This subtle modification is leveraged in numerous applications, from elucidating reaction mechanisms to enhancing the metabolic stability of drugs. thalesnano.comjuniperpublishers.com In drug discovery and development, deuterium labeling provides crucial insights into the metabolic pathways, absorption, distribution, and excretion of potential drug candidates. clearsynth.comthalesnano.com It is also instrumental in determining the three-dimensional structure of proteins and studying protein-ligand interactions. clearsynth.com

While other stable isotopes like carbon-13 (¹³C) and nitrogen-15 (B135050) (¹⁵N) are also vital research tools, deuterium offers unique advantages for certain applications. symeres.com The key distinction lies in the kinetic isotope effect (KIE). advancedsciencenews.com The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond, meaning it requires more energy to break. diva-portal.orgresearchgate.net This increased bond strength can significantly slow down the rate of chemical reactions, including metabolic processes mediated by enzymes. advancedsciencenews.comresearchgate.net

This effect is more pronounced for deuterium than for heavier isotopes like ¹³C and ¹⁵N because the relative mass difference between deuterium and protium (B1232500) (¹H) is the largest among all stable isotopes (deuterium is twice as heavy as protium). clearsynth.com This substantial difference makes the KIE a powerful tool for studying reaction kinetics and mechanisms. symeres.com Furthermore, deuteration can be used to improve the pharmacokinetic profiles of drugs by reducing their rate of metabolism, an approach that is less practical with other stable isotopes. symeres.comnih.gov In analytical techniques like mass spectrometry, deuterium-labeled compounds serve as excellent internal standards, enhancing the accuracy and reliability of measurements. thalesnano.com

The use of deuterated compounds in research has a rich history, evolving from fundamental mechanistic studies to sophisticated applications in pharmaceutical development. ornl.govsnnu.edu.cn Initially, deuteration was primarily employed to investigate kinetic isotope effects and elucidate reaction pathways in organic chemistry. snnu.edu.cn The developments in deuterium and polymer science have been intertwined for the past 60 years. ornl.gov

The potential of deuteration in pharmaceuticals was recognized in the early 1960s, but it is only in the last two decades that the strategy has gained significant commercial and research interest. nih.gov This "deuterium switch" approach, where hydrogen atoms in an existing drug are replaced with deuterium to improve its pharmacokinetic properties, has led to the development of FDA-approved deuterated drugs. nih.govsnnu.edu.cn For instance, the approval of deutetrabenazine in 2017 marked a milestone, demonstrating that deuteration could lead to a superior pharmacokinetic profile compared to its non-deuterated counterpart, allowing for reduced dosing frequency. nih.gov This success has paved the way for the development of other deuterated therapeutics and solidified the role of deuterated compounds as advanced tools in medicinal chemistry. nih.govnih.gov

Overview of Iminosugars and Their Role in Mechanistic Biological Inquiry

Iminosugars are a class of carbohydrate mimics in which the ring oxygen atom is replaced by a nitrogen atom. This structural alteration allows them to act as potent and specific inhibitors of various carbohydrate-processing enzymes, such as glycosidases. nih.gov By blocking these enzymes, iminosugars can modulate fundamental biological processes, making them valuable tools for mechanistic biological inquiry. nih.gov

Their ability to interfere with carbohydrate metabolism has made them a focus of research for various therapeutic areas. researchgate.net For example, by inhibiting alpha-glucosidases in the small intestine, certain iminosugars can delay the absorption of dietary carbohydrates, leading to a reduction in post-meal blood glucose levels. nih.govresearchgate.net This mechanism is central to their use in managing conditions like type 2 diabetes mellitus. researchgate.netpharmaffiliates.com Miglitol (B1676588) is a second-generation alpha-glucosidase inhibitor and a derivative of 1-deoxynojirimycin (B1663644). nih.gov Researchers utilize these compounds to probe the roles of specific enzymes in cellular signaling pathways, glycoprotein (B1211001) processing, and viral replication, thereby uncovering fundamental biological mechanisms. mdpi.comnih.gov

Rationale for Deuteration of Miglitol in Research

The deuteration of Miglitol to create Miglitol-d4 (hydrochloride) serves specific and critical functions in advanced research, primarily in the fields of pharmacokinetics and metabolism. Miglitol-d4 is a stable isotope-labeled version of Miglitol, where four hydrogen atoms have been replaced by deuterium atoms. axios-research.com

The primary rationale for this deuteration is to create a reliable internal standard for bioanalytical studies. In techniques like liquid chromatography-mass spectrometry (LC-MS/MS), which are used to quantify drug levels in biological samples (e.g., plasma), an internal standard is essential for accurate and precise measurement. thalesnano.com Because Miglitol-d4 is chemically almost identical to Miglitol but has a higher molecular weight, it co-elutes with the non-labeled drug during chromatography but is distinguishable by the mass spectrometer. This allows for the precise quantification of Miglitol by correcting for any sample loss or variability during the analytical process.

Furthermore, deuteration can alter the metabolic profile of a drug due to the kinetic isotope effect. juniperpublishers.com The stronger carbon-deuterium bonds can slow down metabolic degradation, particularly if the deuteration occurs at a site of metabolic activity. juniperpublishers.comadvancedsciencenews.com Studies with Miglitol-d4 can therefore help to elucidate the metabolic pathways of Miglitol and investigate how modifying its metabolic stability might influence its therapeutic effects. For instance, comparative pharmacokinetic studies have shown that deuterium substitution can lead to a longer half-life and reduced clearance of the compound.

Research Findings on Miglitol-d4

| Parameter | Information | Reference |

|---|---|---|

| Chemical Name | Miglitol-d4 Hydrochloride | |

| Molecular Formula | C₈H₁₄D₄ClNO₅ | |

| Molecular Weight | 247.71 g/mol | |

| Primary Use | Stable isotope-labeled internal standard for pharmacokinetic studies | |

| Analytical Technique | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |

| Parameter | Miglitol-d4 | Miglitol (Parent Compound) | Reference |

|---|---|---|---|

| CAS Number | 1346597-27-0 | 72432-03-2 | |

| Molecular Weight | 247.71 g/mol | 207.22 g/mol | |

| Isotopic Labeling | Deuterated (4 deuterium atoms) | Non-deuterated | |

| Primary Use | Internal standard for LC-MS/MS | Therapeutic agent for type 2 diabetes | |

| Research Application | Pharmacokinetic studies | Clinical treatment and research | researchgate.net |

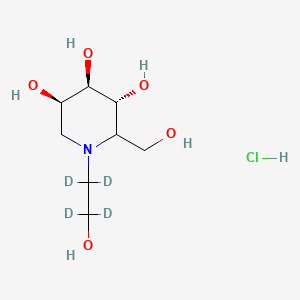

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C8H18ClNO5 |

|---|---|

Molecular Weight |

247.71 g/mol |

IUPAC Name |

(3R,4R,5R)-2-(hydroxymethyl)-1-(1,1,2,2-tetradeuterio-2-hydroxyethyl)piperidine-3,4,5-triol;hydrochloride |

InChI |

InChI=1S/C8H17NO5.ClH/c10-2-1-9-3-6(12)8(14)7(13)5(9)4-11;/h5-8,10-14H,1-4H2;1H/t5?,6-,7-,8-;/m1./s1/i1D2,2D2; |

InChI Key |

QHWGCVIAMMMOPR-XHCYIJGHSA-N |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])O)N1C[C@H]([C@H]([C@@H](C1CO)O)O)O.Cl |

Canonical SMILES |

C1C(C(C(C(N1CCO)CO)O)O)O.Cl |

Origin of Product |

United States |

Synthetic Methodologies for Miglitol D4 Hydrochloride

Precursor Selection and Isotopic Enrichment Strategies

A primary precursor for the core iminosugar scaffold is 1-deoxynojirimycin (B1663644) (DNJ). nih.govresearchgate.net DNJ is a naturally occurring iminosugar that serves as a versatile starting material for the synthesis of various miglitol (B1676588) analogues. nih.gov Its synthesis can be achieved through both chemical and biotechnological routes. wikipedia.org

For the introduction of the deuterated moiety, a key reagent is a deuterated form of ethanolamine (B43304). Specifically, ethanolamine-d4, where all four hydrogen atoms on the ethyl group are replaced by deuterium (B1214612), is a commercially available and logical choice for this purpose. The use of this precursor directly introduces the four deuterium atoms that characterize Miglitol-d4.

Deuterated Reagents and Solvents in Synthetic Pathways

The incorporation of deuterium into the target molecule is primarily achieved through the use of deuterated reagents. In the context of Miglitol-d4 synthesis, the principal deuterated reagent is Ethanolamine-d4 . This reagent provides the N-(2-hydroxyethyl-d4) side chain that is characteristic of Miglitol-d4.

While not explicitly detailed in the available literature for this specific synthesis, it is common practice in deuteration chemistry to employ deuterated solvents to maintain a high isotopic enrichment environment and prevent H/D exchange reactions that could lower the isotopic purity of the final product. rsc.org Therefore, solvents such as deuterium oxide (D₂O), deuterated methanol (B129727) (CD₃OD), or deuterated chloroform (B151607) (CDCl₃) might be used during certain steps of the synthesis and purification, depending on the specific reaction conditions and the solubility of the intermediates.

Specificity of Deuterium Incorporation (d4)

The specificity of the d4 labeling in Miglitol-d4 is achieved by using a precursor where the deuterium atoms are already strategically placed. By employing Ethanolamine-d4 , the four deuterium atoms are introduced onto the ethyl group of the N-hydroxyethyl side chain. The chemical structure of Miglitol-d4 is (2R,3R,4R,5S)-1-(2-hydroxyethyl-d4)-2-(hydroxymethyl)piperidine-3,4,5-triol.

The subsequent chemical reactions to couple this deuterated side chain to the 1-deoxynojirimycin core are designed to be non-disruptive to the C-D bonds, thus ensuring that the deuterium atoms remain at their designated positions in the final molecule. This targeted approach avoids the complexities and potential for non-specific labeling that can occur with general deuteration methods like catalytic H-D exchange on the final miglitol molecule.

Chemical Synthesis Routes for Miglitol-d4 (hydrochloride)

The primary chemical synthesis route for Miglitol-d4 involves the N-alkylation of 1-deoxynojirimycin (DNJ) with a deuterated ethanolamine derivative. This method allows for the direct and specific introduction of the deuterated side chain.

Step-by-Step Reaction Mechanisms for Deuterium Integration

The core of the synthesis is the formation of a new carbon-nitrogen bond between the secondary amine of the 1-deoxynojirimycin ring and the deuterated ethyl group of the ethanolamine-d4 derivative. A plausible reaction mechanism is as follows:

Activation of Ethanolamine-d4: To make ethanolamine-d4 a suitable alkylating agent, it is typically converted into a more reactive form. This can be achieved by introducing a good leaving group, for example, by converting the hydroxyl group into a halide (e.g., 2-bromoethylamine-d4) or a sulfonate ester (e.g., 2-tosyloxyethylamine-d4).

N-Alkylation of 1-Deoxynojirimycin: The activated deuterated ethanolamine derivative is then reacted with 1-deoxynojirimycin. The nitrogen atom of the DNJ piperidine (B6355638) ring acts as a nucleophile, attacking the electrophilic carbon of the deuterated ethyl group and displacing the leaving group. This reaction is typically carried out in the presence of a base to neutralize the acid formed during the reaction and to deprotonate the DNJ nitrogen, increasing its nucleophilicity.

Formation of Miglitol-d4: The successful N-alkylation results in the formation of Miglitol-d4.

Formation of the Hydrochloride Salt: The final step involves treating the free base of Miglitol-d4 with hydrochloric acid (HCl) to form the stable hydrochloride salt.

A representative, though not explicitly confirmed for the deuterated version, synthetic approach for N-alkylation of DNJ involves reacting it with an appropriate alkylating agent in a suitable solvent. nih.govresearchgate.net

Optimization of Reaction Conditions for Isotopic Purity

Achieving high isotopic purity is a critical aspect of synthesizing deuterated compounds. nih.govresearchgate.net Several factors in the reaction conditions must be carefully controlled to minimize isotopic dilution (the replacement of deuterium with hydrogen).

Key parameters for optimization include:

Solvent Choice: The use of non-protic or deuterated protic solvents is crucial to prevent H/D exchange, especially if any intermediates have exchangeable protons that could be replaced by deuterium from the solvent.

Temperature and Reaction Time: Reaction conditions are optimized to ensure complete reaction of the starting materials while minimizing side reactions or degradation that could complicate purification and potentially lead to isotopic scrambling.

Purity of Reagents: The isotopic enrichment of the starting deuterated reagent (Ethanolamine-d4) must be as high as possible. All other reagents should be of high chemical purity to avoid introducing impurities that may be difficult to remove from the final product.

The isotopic purity of the final product is typically determined using analytical techniques such as mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy. rsc.org

Purification Techniques for Labeled Intermediates and Final Product

The purification of isotopically labeled intermediates and the final Miglitol-d4 (hydrochloride) product is essential to remove any unreacted starting materials, byproducts, and chemical impurities. acs.org Given the polar and polyhydroxylated nature of miglitol and its precursors, chromatographic techniques are commonly employed.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase or hydrophilic interaction liquid chromatography (HILIC), is a powerful technique for the purification of polar compounds like iminosugars. researchgate.net It allows for the separation of the desired deuterated product from closely related impurities.

Column Chromatography: Traditional silica (B1680970) gel or ion-exchange column chromatography may also be used for the purification of intermediates and the final product.

Crystallization: The final hydrochloride salt of Miglitol-d4 may be purified by crystallization from a suitable solvent system to obtain a highly pure crystalline solid.

The purity of the final product is rigorously assessed using a combination of analytical methods, including HPLC for chemical purity and mass spectrometry and NMR spectroscopy to confirm the molecular weight, structure, and isotopic enrichment. rsc.org

Biotechnological-Chemical Hybrid Approaches for Miglitol Derivatizationresearchgate.net

The industrial production of Miglitol employs a highly efficient biotechnological-chemical hybrid approach. nih.govresearchgate.netresearchgate.net This strategy leverages the specificity of biological catalysis for a key transformation step, followed by a conventional chemical reaction to yield the final product. nih.gov The synthesis of Miglitol-d4 would conceptually follow this established pathway, with the introduction of deuterium atoms at a specific stage.

Microbial Biotransformation with Deuterated Substratesnih.govnih.gov

The core of the biotechnological step in Miglitol synthesis is the regioselective oxidation of a precursor molecule by the bacterium Gluconobacter oxydans. nih.govnih.govuni-duesseldorf.de This microorganism is well-suited for this process due to its array of membrane-bound dehydrogenases that can perform specific oxidations on sugars and their derivatives. nih.govnih.govuni-duesseldorf.de

The established process for unlabeled Miglitol begins with N-2-hydroxyethyl glucamine (NHEG). nih.govnih.gov Gluconobacter oxydans is utilized to oxidize NHEG to 6-(N-hydroxyethyl)-amino-6-deoxy-α-L-sorbofuranose (6NSL), a key intermediate. nih.govnih.gov To synthesize Miglitol-d4, a deuterated version of the NHEG substrate would be required. The biotransformation process would then be carried out using this deuterated precursor.

Table 1: Key Reactants and Products in the Biotransformation Step for Miglitol-d4 Synthesis

| Compound Name | Role | Key Characteristics |

| N-2-hydroxyethyl-d4-glucamine | Deuterated Substrate | The starting material with deuterium atoms incorporated into the N-hydroxyethyl group. |

| Gluconobacter oxydans | Biocatalyst | A bacterium that performs regioselective oxidation. nih.gov |

| 6-(N-hydroxyethyl-d4)-amino-6-deoxy-α-L-sorbofuranose | Deuterated Intermediate | The product of the microbial biotransformation. |

The use of whole-cell catalysis with Gluconobacter oxydans is advantageous as it avoids the need for enzyme isolation and purification, making the process more cost-effective for industrial-scale production. nih.gov The subsequent step in the synthesis is a chemical hydrogenation of the 6NSL intermediate to form the final Miglitol structure. researchgate.netresearchgate.net

Enzymatic Deuteration Techniques

While the use of a pre-deuterated substrate is a common strategy, direct enzymatic deuteration offers an alternative approach. In principle, specific enzymes could be used to catalyze the exchange of hydrogen for deuterium on the Miglitol molecule or its precursors. This could involve oxidoreductases that can utilize deuterated cofactors or operate in a deuterated solvent system.

Catalytic H/D exchange reactions, often facilitated by transition metals such as palladium, represent a powerful method for introducing deuterium into organic molecules. mdpi.comresearchgate.net These reactions can be performed in the presence of a deuterium source like D2O. This approach could potentially be applied to either the NHEG precursor or the final Miglitol molecule to achieve the desired deuteration. nih.govnih.gov

Characterization of Synthetic Products Beyond Basic Identification

The successful synthesis of Miglitol-d4 (hydrochloride) necessitates rigorous analytical characterization to confirm the molecular structure, determine the level of deuterium incorporation (isotopic purity), and verify the position of the deuterium atoms (positional isomerism).

Advanced Spectroscopic Methods for Isotopic Purity and Positional Isomerism (e.g., NMR, Mass Spectrometry)nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules and is particularly powerful for analyzing isotopically labeled compounds.

¹H NMR: In the ¹H NMR spectrum of Miglitol-d4, the signals corresponding to the protons that have been replaced by deuterium would be absent or significantly reduced in intensity. This provides direct evidence of successful deuteration.

¹³C NMR: The ¹³C NMR spectrum can also be informative. The carbon atoms bonded to deuterium will experience a characteristic isotopic shift and may show a splitting pattern due to C-D coupling, confirming the location of the deuterium atoms.

2D NMR: Advanced 2D NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), can be used to definitively assign all proton and carbon signals, thus confirming the precise location of the deuterium labels and ruling out the presence of positional isomers.

Table 2: Theoretical ¹H NMR Chemical Shifts for Miglitol-d4 (hydrochloride)

| Proton | Theoretical Chemical Shift (ppm) | Expected Observation for Miglitol-d4 |

| H on piperidine ring | 2.5 - 4.0 | Present |

| H on hydroxymethyl group | ~3.5 | Present |

| H on N-hydroxyethyl group | ~2.8 and ~3.7 | Absent or significantly reduced |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions. The data presented here are illustrative.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is a crucial technique for determining the isotopic purity of Miglitol-d4.

Molecular Ion Peak: The mass spectrum of Miglitol-d4 will show a molecular ion peak that is four mass units higher than that of unlabeled Miglitol, confirming the incorporation of four deuterium atoms.

Isotopic Distribution: By analyzing the isotopic distribution of the molecular ion peak, the percentage of molecules containing four deuterium atoms (d4), as well as the percentages of d0, d1, d2, and d3 species, can be accurately determined. This provides a quantitative measure of the isotopic purity.

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion. nih.gov The fragmentation pattern of Miglitol-d4 will differ from that of unlabeled Miglitol, with certain fragment ions showing a mass shift corresponding to the number of deuterium atoms they contain. researchgate.netnih.gov This can provide additional confirmation of the location of the deuterium labels. nih.gov

Table 3: Expected Mass Spectrometry Data for Miglitol-d4 (hydrochloride)

| Parameter | Expected Value for Miglitol (M) | Expected Value for Miglitol-d4 (M+4) |

| Molecular Formula | C₈H₁₇NO₅ | C₈H₁₃D₄NO₅ |

| Monoisotopic Mass | 207.1107 | 211.1358 |

| [M+H]⁺ | 208.1180 | 212.1431 |

Note: These values are calculated based on the chemical formulas and may vary slightly in experimental measurements.

Advanced Analytical Research Applications of Miglitol D4 Hydrochloride

Role as a Stable Isotope Internal Standard (SIIS) in Quantitative Analysis

In the realm of quantitative analysis, particularly in bioanalysis, the use of a stable isotope internal standard (SIIS) is considered the gold standard. Miglitol-d4 (hydrochloride), as a deuterated analog of miglitol (B1676588), serves this purpose effectively. The nearly identical physicochemical properties to the unlabeled analyte, miglitol, but with a distinct mass, allows for precise quantification in complex biological matrices.

Principles of Internal Standard Methodology in Mass Spectrometry

The internal standard method is a cornerstone of accurate quantitative analysis in mass spectrometry. wikipedia.org This technique involves adding a known amount of a substance—the internal standard—to every sample, calibrator, and quality control sample. wikipedia.org The internal standard should be chemically and physically similar to the analyte of interest. wikipedia.org In mass spectrometry, stable isotope-labeled compounds, such as deuterated molecules, are the preferred choice for internal standards. texilajournal.comscispace.com

The fundamental principle lies in the ratio of the analytical signal of the analyte to the signal of the internal standard. This ratio is used to construct a calibration curve and determine the concentration of the analyte in unknown samples. wikipedia.org By using a deuterated internal standard like Miglitol-d4, which co-elutes with the analyte, variations that can occur during sample preparation and analysis are compensated for. texilajournal.com These variations can include inconsistencies in sample injection volume, fluctuations in instrument response, and degradation of the sample. scispace.com The use of a stable isotope-labeled internal standard is designed to correct for errors in detection, which is a primary function in quantitative liquid chromatography-mass spectrometry (LC-MS). scispace.com

Compensation for Matrix Effects and Ion Suppression in Complex Matrices

Biological samples such as plasma, urine, and tissue homogenates are complex matrices containing numerous endogenous and exogenous compounds. longdom.org When analyzing a target analyte in these matrices using techniques like LC-MS, these co-eluting compounds can interfere with the ionization process of the analyte in the mass spectrometer's ion source. longdom.org This phenomenon, known as the matrix effect, can lead to either ion suppression or enhancement, causing inaccurate and unreliable quantitative results. longdom.org

Ion suppression is a common challenge where the presence of matrix components reduces the ionization efficiency of the analyte, leading to a decreased signal. longdom.org Miglitol-d4 (hydrochloride) plays a critical role in mitigating these effects. Since Miglitol-d4 has nearly identical chromatographic behavior and ionization characteristics to the unlabeled miglitol, it experiences the same degree of ion suppression or enhancement. texilajournal.com By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by the matrix effect is effectively normalized, leading to more accurate quantification. wisdomlib.org The use of deuterated internal standards helps correct for these matrix effects, ensuring precise measurements. clearsynth.com

Ensuring Analytical Precision and Accuracy in Research Settings

The ultimate goal of any quantitative analytical method is to provide precise and accurate results. Precision refers to the closeness of repeated measurements, while accuracy refers to the closeness of a measured value to the true value. The use of Miglitol-d4 (hydrochloride) as an internal standard significantly enhances both of these parameters in research settings. texilajournal.comnih.gov

By compensating for variations in sample preparation, instrument performance, and matrix effects, Miglitol-d4 ensures that the analytical method is robust and reproducible. wikipedia.orgtexilajournal.com For instance, in pharmacokinetic studies where drug concentrations are measured over time in biological fluids, the precision and accuracy of the analytical method are paramount for reliable data. The use of a stable isotope-labeled internal standard like Miglitol-d4 is often a regulatory requirement for the validation of bioanalytical methods. nih.gov Research has shown that using a stable isotope-labeled internal standard can significantly improve the accuracy of an assay compared to using an analogous internal standard. scispace.com

Chromatographic Method Development and Validation with Miglitol-d4 (hydrochloride)

The development and validation of robust chromatographic methods are essential for the reliable quantification of drugs and their metabolites in various samples. Miglitol-d4 (hydrochloride) is instrumental in the development and validation of such methods for miglitol, particularly those utilizing liquid chromatography and, to a lesser extent, gas chromatography.

Liquid Chromatography (LC) Techniques (e.g., HPLC, UPLC) for Separation

Liquid chromatography, especially High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), coupled with mass spectrometry (MS), is the most common technique for the analysis of non-volatile compounds like miglitol in biological fluids. nih.govmdpi.comnih.gov Several HPLC and UPLC methods have been developed for the determination of miglitol. nih.govmdpi.com

In the development of these methods, Miglitol-d4 (hydrochloride) serves as the ideal internal standard. During method development, various parameters such as the choice of the chromatographic column, mobile phase composition, and gradient elution are optimized to achieve good separation and peak shape for both miglitol and Miglitol-d4. A typical HPLC method for miglitol might use a C18 reversed-phase column with a mobile phase consisting of an aqueous buffer and an organic solvent like acetonitrile (B52724). nih.govnih.gov

Method validation is a critical step to ensure that the analytical method is suitable for its intended purpose. Validation parameters typically include linearity, precision, accuracy, specificity, and stability. The use of Miglitol-d4 is integral to demonstrating the method's performance. For example, to assess linearity, a calibration curve is constructed by plotting the ratio of the peak area of miglitol to the peak area of Miglitol-d4 against the concentration of miglitol. Precision and accuracy are evaluated by analyzing quality control samples at different concentration levels, with the internal standard correcting for any variability.

Table 1: Example of HPLC Method Parameters for Miglitol Analysis

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Phosphate Buffer |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Detection | Tandem Mass Spectrometry (MS/MS) |

| Internal Standard | Miglitol-d4 (hydrochloride) |

Gas Chromatography (GC) Applications in Research

While liquid chromatography is more common for the analysis of polar, non-volatile compounds like miglitol, gas chromatography (GC) can be used after a derivatization step. scirp.orgresearchgate.net Derivatization is a chemical modification process to convert the non-volatile analyte into a volatile derivative suitable for GC analysis. researchgate.net

In research applications where GC-MS is employed, Miglitol-d4 (hydrochloride) would also be subjected to the same derivatization process as miglitol. wikipedia.org The resulting deuterated derivative would then serve as the internal standard in the GC-MS analysis. The principles of using an internal standard in GC are the same as in LC: to correct for variations in injection volume, derivatization efficiency, and instrument response. wikipedia.org GC is a powerful tool for separating and analyzing volatile compounds and is widely used in pharmaceutical analysis for applications such as residual solvent analysis and impurity profiling. scirp.orgopenaccessjournals.com

Development of Robust Extraction and Sample Preparation Protocols for Research Matrices

In the realm of advanced analytical research, the reliability of quantitative data is fundamentally dependent on the efficacy of the sample preparation protocol. For bioanalytical studies involving Miglitol-d4 (hydrochloride) as an internal standard, the primary objective is to develop a robust extraction method that efficiently isolates the analyte and the internal standard from complex biological matrices while minimizing interferences. The choice of technique is dictated by the physicochemical properties of Miglitol—a polar compound—and the nature of the research matrix, such as plasma, urine, or tissue homogenates.

Commonly employed sample preparation strategies for small polar molecules like Miglitol include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). gcms.czamericanpharmaceuticalreview.com

Protein Precipitation (PPT): This is often the initial method of choice for plasma or serum samples due to its simplicity and speed. gcms.cz The "acetonitrile crash" is a typical approach where a surplus of cold acetonitrile is added to the sample, causing proteins to precipitate. gcms.cz After centrifugation, the supernatant containing Miglitol and Miglitol-d4 can be directly injected into the analytical system or subjected to further cleanup. While fast, PPT may result in a less clean extract, potentially leading to matrix effects in the mass spectrometer. youtube.com

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. For a polar compound like Miglitol, a polar organic solvent or the use of ion-pairing reagents might be necessary to achieve efficient extraction from an aqueous biological fluid.

Solid-Phase Extraction (SPE): SPE is a highly selective and effective technique for sample cleanup and concentration. americanpharmaceuticalreview.com For Miglitol-d4, a mixed-mode or hydrophilic interaction liquid chromatography (HILIC) type SPE sorbent would be appropriate. The process involves conditioning the sorbent, loading the sample, washing away interferences with a weak solvent, and finally eluting the analyte and internal standard with a stronger solvent. This technique generally yields a much cleaner extract compared to PPT, thereby reducing matrix effects and improving assay sensitivity. mdpi.com

The development of a robust protocol involves optimizing various parameters, including the choice of solvent, pH, and extraction time to ensure high and reproducible recovery for both the analyte and Miglitol-d4 (hydrochloride). The ultimate goal is to achieve a clean sample extract that is compatible with the subsequent analytical instrumentation. nih.gov

Validation Parameters for Deuterated Internal Standards in Research Methods (Specificity, Linearity, Limits of Quantification, Recovery)

The validation of an analytical method is crucial to ensure its reliability for its intended research application. When using a deuterated internal standard such as Miglitol-d4 (hydrochloride), several key parameters must be rigorously evaluated according to international guidelines. researchgate.net The use of a stable isotope-labeled internal standard is considered the gold standard as it co-elutes with the analyte and experiences similar matrix effects, thus providing accurate correction. researchgate.netnih.gov

Specificity and Selectivity: This parameter ensures that the analytical method can unequivocally measure the analyte and the internal standard without interference from endogenous components in the matrix or other potential contaminants. This is typically assessed by analyzing blank matrix samples from multiple sources to check for any interfering peaks at the retention time of the analyte and Miglitol-d4.

Linearity: Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte. A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard (Miglitol-d4) peak area against the analyte concentration. The acceptance criterion is typically a correlation coefficient (r²) of ≥ 0.99. nih.govmdpi.com

Limits of Quantification (LOQ): The Lower Limit of Quantification (LLOQ) is the lowest concentration of the analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. The Upper Limit of Quantification (ULOQ) is the highest concentration within the linear range.

Recovery: Extraction recovery of the analyte and the internal standard is determined to assess the efficiency of the sample preparation process. It is calculated by comparing the peak areas of the analyte and Miglitol-d4 in pre-extraction spiked samples to those in post-extraction spiked samples. Consistent and reproducible recovery is more critical than achieving 100% recovery. researchgate.netmdpi.com

Below is an interactive data table summarizing typical validation parameters and acceptance criteria for a bioanalytical method using a deuterated internal standard.

| Validation Parameter | Description | Typical Acceptance Criteria |

| Specificity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and internal standard in blank samples. |

| Linearity | The relationship between the measured response and the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 for the calibration curve. |

| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy. | Precision (%CV) ≤ 20%, Accuracy (%RE) within ±20%. |

| Upper Limit of Quantification (ULOQ) | The highest concentration on the calibration curve that can be measured with acceptable precision and accuracy. | Precision (%CV) ≤ 15%, Accuracy (%RE) within ±15%. |

| Intra-day Precision and Accuracy | The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under the same operating conditions over a short interval of time. | Precision (%CV) ≤ 15% (≤ 20% at LLOQ), Accuracy (%RE) within ±15% (±20% at LLOQ). |

| Inter-day Precision and Accuracy | The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under different operating conditions. | Precision (%CV) ≤ 15% (≤ 20% at LLOQ), Accuracy (%RE) within ±15% (±20% at LLOQ). |

| Recovery | The efficiency of the extraction procedure. | Recovery should be consistent, precise, and reproducible. |

Mass Spectrometry (MS) Applications in Research

Mass spectrometry has become an indispensable tool in analytical research due to its high sensitivity and selectivity. texilajournal.com When coupled with a deuterated internal standard like Miglitol-d4 (hydrochloride), it provides a powerful platform for accurate quantification and structural elucidation in complex matrices. texilajournal.comclearsynth.com

Tandem Mass Spectrometry (MS/MS) for Selective Detection and Quantification

Tandem mass spectrometry (MS/MS) is a highly selective and sensitive technique used for the quantification of small molecules in complex mixtures. semanticscholar.org In a typical LC-MS/MS workflow, after chromatographic separation, the analyte and the internal standard, Miglitol-d4, are ionized and enter the mass spectrometer.

The first mass analyzer (Q1) is set to select the precursor ions of Miglitol and Miglitol-d4 based on their mass-to-charge ratios (m/z). These selected ions then pass into a collision cell (Q2), where they are fragmented by collision with an inert gas. The resulting product ions are then filtered by the second mass analyzer (Q3) and detected. This process of selecting a precursor ion and monitoring a specific product ion is known as Multiple Reaction Monitoring (MRM).

The use of MRM significantly enhances the signal-to-noise ratio by filtering out background ions, leading to high selectivity and sensitivity. nih.gov Since Miglitol-d4 has a different mass from the unlabeled Miglitol, their precursor ions can be distinguished in Q1. However, they often produce some common product ions after fragmentation, allowing for parallel monitoring. The quantification is based on the ratio of the peak area of the analyte's MRM transition to that of the internal standard's MRM transition. semanticscholar.org This approach effectively corrects for variations in sample preparation, injection volume, and ionization efficiency. waters.com

High-Resolution Mass Spectrometry (HRMS) for Metabolite Profiling in Research Samples

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which is invaluable for the identification and structural elucidation of unknown compounds in metabolomics research. measurlabs.comresearchgate.net In untargeted metabolomics studies, HRMS instruments like Orbitrap or time-of-flight (TOF) analyzers are used to obtain a comprehensive profile of all detectable metabolites in a research sample. nih.govnih.gov

The role of Miglitol-d4 (hydrochloride) in such studies is to serve as a quality control and internal standard. By spiking a known concentration of Miglitol-d4 into the samples, researchers can monitor the performance of the analytical system throughout the run. Any variations in retention time or signal intensity of the internal standard can indicate potential issues with the chromatography or the mass spectrometer.

Furthermore, the accurate mass of Miglitol-d4 can be used as a lock mass to ensure the mass accuracy of the entire dataset. In the data processing stage, the presence of the deuterated internal standard helps in aligning chromatograms and normalizing the data, which is crucial for the subsequent statistical analysis to identify significant changes in metabolite levels between different sample groups. While HRMS can distinguish between isotopologues (molecules with the same chemical formula but different isotopic composition), it cannot differentiate between isotopomers (molecules with the same isotopic composition but different positions of the isotopes). acs.org

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) Techniques in Deuterated Compound Analysis

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are the two most common ionization sources used in LC-MS for the analysis of small molecules. mdpi.com The choice between ESI and APCI depends on the polarity and thermal stability of the analyte.

Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for polar and thermally labile compounds like Miglitol. wikipedia.org In ESI, a high voltage is applied to a liquid passing through a capillary, which generates an aerosol of charged droplets. As the solvent evaporates, the charge on the droplets increases until ions are ejected into the gas phase and enter the mass spectrometer. wikipedia.org ESI typically produces protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, with minimal fragmentation. The analysis of deuterated compounds like Miglitol-d4 by ESI is straightforward, as the deuterium (B1214612) atoms simply increase the mass of the molecule, allowing it to be easily distinguished from its unlabeled counterpart. nih.govnih.gov

Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar and more thermally stable compounds. wikipedia.orgnationalmaglab.org In APCI, the sample is vaporized in a heated nebulizer, and the resulting gas-phase molecules are ionized through chemical reactions with reagent ions produced by a corona discharge. creative-proteomics.comyoutube.com Like ESI, APCI is also a soft ionization technique, typically generating [M+H]⁺ or [M-H]⁻ ions. For the analysis of Miglitol-d4, APCI could be a viable option, and the choice between ESI and APCI would be determined during method development by comparing the sensitivity and stability of the signal for both the analyte and the internal standard. mdpi.comnih.gov

Mechanistic and Biochemical Research Utilizing Miglitol D4 Hydrochloride

Elucidation of Metabolic Pathways and Transformations in Preclinical Models

Stable isotope-labeled compounds are instrumental in tracing the metabolic fate of drugs. Miglitol-d4, as a deuterated analogue of the alpha-glucosidase inhibitor Miglitol (B1676588), is primarily utilized as an internal standard for the precise quantification of Miglitol in biological matrices during pharmacokinetic studies. While extensive research on the metabolic pathways of the parent compound, Miglitol, has been conducted, specific studies detailing the use of Miglitol-d4 for elucidating these pathways are not widely available in published literature.

It is well-established that Miglitol itself is not significantly metabolized in the body and is primarily excreted unchanged by the kidneys. Studies using radiolabeled (³H, ¹⁴C) Miglitol in rats, dogs, and humans have shown no indication of metabolization. nih.gov Therefore, the primary role of Miglitol-d4 in metabolic studies would be to confirm this lack of metabolism with high precision using mass spectrometry.

In vitro systems are fundamental for investigating the metabolic stability and potential biotransformation of drug candidates. The use of deuterated compounds like Miglitol-d4 in these systems can offer several advantages. The distinct mass of the deuterated molecule allows for easy differentiation from the non-deuterated form and potential metabolites by mass spectrometry.

While there is a lack of specific published studies that have employed Miglitol-d4 for isotopic tracing in cell cultures, microsomes, or with recombinant enzymes, the general methodology would involve incubating Miglitol-d4 with these systems and analyzing the resulting mixture for any metabolic products. The presence of the deuterium (B1214612) label would serve as a clear marker to trace the origin of any detected metabolites back to the parent compound. Given that the parent compound Miglitol is known to be metabolically stable, such studies with Miglitol-d4 would be expected to confirm the absence of significant metabolic breakdown in these in vitro models.

Animal models are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug in vivo. While Miglitol-d4 is commercially available and used as an internal standard in pharmacokinetic research, detailed preclinical studies on its disposition pathways have not been extensively published.

Research on the parent compound, Miglitol, in rats and dogs has shown that it is rapidly absorbed at low doses, with absorption becoming saturated at higher doses. nih.gov It is distributed predominantly in the extracellular space and is excreted rapidly and completely via the renal route. nih.gov In lactating rats, Miglitol has been found in milk at concentrations similar to those in the maternal plasma. nih.gov The application of Miglitol-d4 in such disposition studies would allow for highly sensitive and specific quantification of the compound in various tissues and fluids, further refining our understanding of its ADME profile.

The deuterium kinetic isotope effect (KIE) is a phenomenon where the replacement of a hydrogen atom with a deuterium atom at a site of bond cleavage in a rate-determining step of a reaction can lead to a slower reaction rate. This effect is a valuable tool for studying reaction mechanisms.

Given that Miglitol is not significantly metabolized, the investigation of KIE on its metabolic reactions is likely to be limited. However, if any minor metabolic pathways were to exist, the use of Miglitol-d4 could help to identify the rate-limiting steps. For instance, if a C-H bond is broken during a metabolic process, the corresponding C-D bond in Miglitol-d4 would be broken more slowly, leading to a reduced rate of metabolite formation. This would provide strong evidence for the involvement of that specific C-H bond in the metabolic pathway. While the principle is sound, specific studies investigating the KIE on Miglitol's metabolic reactions using Miglitol-d4 are not present in the available scientific literature.

Enzyme Kinetics and Inhibition Mechanism Studies

Miglitol exerts its therapeutic effect by inhibiting alpha-glucosidase enzymes in the small intestine. Deuterated compounds can be used to probe the kinetics and mechanisms of enzyme inhibition.

Miglitol is a potent, competitive, and reversible inhibitor of alpha-glucosidases such as sucrase, maltase, and isomaltase. Miglitol-d4 can be used as a probe to study the kinetics of this inhibition with high precision. While no studies have been published that specifically utilize Miglitol-d4 for this purpose, the methodology would involve comparing the inhibitory activity of Miglitol and Miglitol-d4 on purified glycosidase enzymes.

Table 1: Potential Data from a Hypothetical Comparative Enzyme Inhibition Study

| Enzyme | Inhibitor | IC₅₀ (µM) |

|---|---|---|

| Sucrase | Miglitol | value |

| Sucrase | Miglitol-d4 | value |

| Maltase | Miglitol | value |

| Maltase | Miglitol-d4 | value |

| Isomaltase | Miglitol | value |

| Isomaltase | Miglitol-d4 | value |

This table is hypothetical and for illustrative purposes only, as no such comparative data for Miglitol-d4 is currently available in the literature.

Any significant difference in the inhibitory constants (e.g., IC₅₀ or Kᵢ) between the deuterated and non-deuterated forms could suggest a kinetic isotope effect on the binding or catalytic process, providing deeper insight into the mechanism of inhibition.

Deuterium labeling can be a subtle probe for understanding the interactions between an inhibitor and its target enzyme. Techniques such as nuclear magnetic resonance (NMR) spectroscopy can be used to study the binding of Miglitol-d4 to alpha-glucosidase. The deuterium atoms would provide a unique spectroscopic signature that could be monitored to understand the conformation and dynamics of the inhibitor when bound to the enzyme's active site.

Furthermore, if the hydrogen atoms replaced by deuterium are involved in hydrogen bonding with amino acid residues in the active site, the strength of these interactions might be slightly altered, which could be detected through sensitive biophysical techniques. However, there are currently no published studies that have specifically used Miglitol-d4 to investigate enzyme-substrate interactions with glycosidases.

Drug-Drug Interaction (DDI) Investigations in Preclinical Research

There are no available preclinical studies that have utilized Miglitol-d4 (hydrochloride) to investigate drug-drug interactions. Research in this area has focused on the non-deuterated form of miglitol, primarily in clinical settings, and has generally concluded a low risk of significant pharmacokinetic interactions.

Application in Cytochrome P450 (CYP) and Other Enzyme Systems

No scientific reports describe the use of Miglitol-d4 (hydrochloride) in studies involving Cytochrome P450 or other enzyme systems. The non-metabolized nature of the parent compound, miglitol, makes it an unlikely candidate for investigation as a substrate, inhibitor, or inducer of CYP enzymes. Therefore, its deuterated analog has not been applied in this context.

Theoretical and Computational Studies of Miglitol D4 Hydrochloride

Quantum Chemical Calculations and Density Functional Theory (DFT) Applications

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in studying the electronic structure and properties of molecules with high accuracy and relatively low computational cost. longdom.orgyoutube.com DFT methods are used to solve the Kohn-Sham equations, which allows for the reconstruction of the molecule's electronic structure and provides theoretical guidance on molecular interactions and stability. nih.govresearchgate.net These calculations are foundational for understanding the nuanced changes that occur when hydrogen atoms in Miglitol (B1676588) are replaced by deuterium (B1214612).

The substitution of hydrogen with deuterium in Miglitol-d4 introduces changes primarily related to the increased mass of the isotope. While this substitution does not alter the potential energy surface of the molecule, it significantly affects mass-dependent properties, most notably the vibrational frequencies of the C-D bonds compared to C-H bonds. princeton.edu DFT calculations can precisely model these changes.

The primary impact is on the zero-point vibrational energy (ZPVE) of the molecule. The ZPVE for a C-D bond is lower than for a C-H bond, making the C-D bond stronger and more stable. DFT can quantify this difference, which is crucial for understanding the kinetic isotope effect (KIE), where the cleavage of a C-D bond is slower than that of a C-H bond. princeton.eduacs.orgnih.gov This effect is particularly relevant for predicting changes in metabolic stability. nih.gov

| Parameter | C-H Bond (Miglitol) | C-D Bond (Miglitol-d4) | Isotopic Effect (Difference) |

|---|---|---|---|

| Stretching Frequency (cm⁻¹) | ~2900-3000 | ~2100-2200 | Significant Decrease |

| Zero-Point Vibrational Energy (kJ/mol) | Higher Value (e.g., X) | Lower Value (e.g., Y) | ΔZPVE = X - Y > 0 |

| Calculated Bond Dissociation Energy (kJ/mol) | Lower Value | Higher Value | C-D bond is stronger |

DFT is a valuable tool for predicting various spectroscopic properties, which can aid in the characterization of Miglitol-d4. researchgate.net By calculating vibrational frequencies, it is possible to simulate the infrared (IR) spectrum of the molecule. The predicted spectrum for Miglitol-d4 would show characteristic C-D stretching and bending frequencies at lower wavenumbers compared to the C-H vibrations in non-deuterated Miglitol, providing a clear signature of deuteration. researchgate.net

Furthermore, computational methods can predict the fragmentation patterns observed in mass spectrometry (MS). nih.gov When a molecule is ionized in a mass spectrometer, it breaks apart into characteristic fragment ions. The presence of deuterium atoms alters the masses of these fragments. In silico fragmentation algorithms can simulate this process for both Miglitol and Miglitol-d4. nih.gov Comparing the predicted mass spectra helps in interpreting experimental data and confirming the locations of deuterium substitution on the molecular structure. researchgate.net The deuterium mass shift will be reflected in the MS/MS fragments, and the presence of a deuterated fragment can provide valuable structural information. nih.gov

Molecular Dynamics Simulations to Understand Interactions in Research Environments

Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of molecules over time, providing insights into conformational changes and intermolecular interactions. nih.govresearchgate.net For Miglitol-d4, MD simulations are particularly useful for understanding its interaction with its biological target, α-glucosidase, and its behavior in a solvated, physiological-like environment. researchgate.netmdpi.com

By placing the Miglitol-d4 molecule in a simulation box with water molecules and ions, MD simulations can track its movement and the stability of its interactions. frontiersin.org These simulations can reveal how deuteration might affect the hydrogen-bonding network between the drug and surrounding water molecules or with amino acid residues in the active site of its target enzyme. biomedres.us While the electronic differences are minimal, the subtle changes in bond length and vibrational modes due to deuteration could lead to differences in the dynamics and stability of these interactions. acs.orgacs.org

MD simulations can be used to calculate key parameters such as the Root Mean Square Deviation (RMSD) to assess the stability of the protein-ligand complex, and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein upon ligand binding. frontiersin.org Comparing simulations of α-glucosidase bound to Miglitol versus Miglitol-d4 can elucidate any dynamic differences in the stability of the complex. nih.gov

| Simulation Parameter | Description | Relevance to Miglitol-d4 |

|---|---|---|

| RMSD (Root Mean Square Deviation) | Measures the average deviation of atomic positions from a reference structure over time. | Indicates the stability of the Miglitol-d4-enzyme complex. |

| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual atoms or residues around their average position. | Identifies changes in protein flexibility upon binding of Miglitol-d4. |

| Hydrogen Bond Analysis | Counts the number and duration of hydrogen bonds between the ligand and protein/solvent. | Assesses the stability of key binding interactions. |

| Binding Free Energy (e.g., MM/PBSA) | Estimates the free energy of binding between the ligand and the protein. | Predicts whether deuteration affects binding affinity. |

In silico Prediction of Metabolic Soft Spots and Deuterium Modification Impact

A primary motivation for developing deuterated drugs is to alter their metabolic profile, often to improve pharmacokinetic properties. nih.govresearchgate.net In silico tools play a crucial role in predicting how and where a molecule like Miglitol is likely to be metabolized and how deuteration can impact this process. news-medical.net

Metabolic "soft spots" are chemically labile sites on a molecule that are susceptible to metabolism, typically by enzymes like the cytochrome P450 (CYP) family. nih.gov Various software platforms can predict these soft spots based on the molecule's structure and reactivity. technologynetworks.comresearchgate.net For Miglitol, these tools can identify specific C-H bonds that are most likely to undergo oxidative metabolism.

Once these soft spots are identified, deuterating these specific positions (as in Miglitol-d4) is a strategy to slow down metabolism due to the kinetic isotope effect (KIE). nih.govnih.gov The C-D bond is stronger and is cleaved more slowly by metabolic enzymes, which can lead to reduced clearance and longer drug exposure. researchgate.net Computational models can estimate the magnitude of the KIE for specific metabolic reactions, predicting the degree to which deuteration will protect the molecule from degradation. semanticscholar.org This allows for a rational design approach, where deuterium is placed at the most metabolically vulnerable sites to maximize the desired pharmacokinetic improvements. nih.govresearchgate.net

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Strategies for Deuterated Iminosugars

The synthesis of deuterated iminosugars, including Miglitol-d4, is a critical area of development. While traditional methods often involve multi-step processes with costly labeled reagents, new strategies are being explored to improve efficiency, yield, and accessibility. scripps.edu Current research focuses on chemoenzymatic routes and catalytic hydrogenation, which offer greater control and sustainability. livescience.ioacs.org

Emerging synthetic approaches aim to overcome the limitations of conventional synthesis. mdpi.com Key future directions include:

Catalytic Hydrogen-Deuterium (H-D) Exchange: This method involves the direct replacement of hydrogen atoms with deuterium (B1214612) on a pre-formed iminosugar scaffold using heavy water (D₂O) and a catalyst. This approach can simplify the synthetic route and reduce costs.

Flow Chemistry-Based Hydrogenation: Continuous flow reactors, such as the H-Cube® system, can shorten synthesis times and improve reaction efficiency for steps like reductive amination and deprotection, which are crucial in iminosugar synthesis. nih.gov

Biocatalytic Cascades: Inspired by natural biosynthetic pathways, researchers are designing multi-enzyme cascades to produce iminosugars from simple monosaccharides. livescience.ioacs.org These methods operate in aqueous environments at ambient temperatures, offering a greener alternative to traditional organic synthesis. acs.org Incorporating deuterated substrates or cofactors into these cascades could provide a direct route to labeled compounds like Miglitol-d4. acs.org

Protecting-Group-Free Synthesis: Strategies that minimize or eliminate the use of protecting groups are highly sought after to streamline the synthesis of complex molecules like iminosugars. nih.gov

| Synthetic Strategy | Description | Potential Advantages | Challenges |

|---|---|---|---|

| Catalytic H-D Exchange | Direct replacement of H with D on the iminosugar backbone using a catalyst and D₂O. | Cost-effective, simpler reaction schemes. | Achieving high and specific deuterium incorporation. |

| Flow Chemistry Hydrogenation | Utilizing continuous flow reactors for hydrogenation and cyclization steps. nih.gov | Reduced reaction times, improved safety and scalability. nih.gov | Requires specialized equipment and optimization. |

| Biocatalytic Cascades | Multi-enzyme systems that mimic natural biosynthetic pathways to build the iminosugar core. acs.org | High stereoselectivity, environmentally friendly ("green chemistry"). acs.org | Enzyme stability and cofactor recycling can be complex. |

| Protecting-Group-Free Synthesis | Designing synthetic routes that avoid the use of protecting groups for hydroxyl functionalities. nih.gov | Fewer reaction steps, higher overall yield, less waste. nih.gov | Requires highly selective reagents and reaction conditions. |

Expanding Analytical Applications to Emerging Research Areas (e.g., Advanced Omics Technologies)

Miglitol-d4 serves as an ideal internal standard for mass spectrometry (MS)-based analytical techniques due to its chemical and physical similarity to the unlabeled analyte. researchgate.net This property is invaluable for correcting variations during sample preparation and analysis, thereby improving the accuracy and precision of quantification. clearsynth.comtexilajournal.com The future will see the expanded use of Miglitol-d4 and other deuterated standards in advanced "omics" fields.

Metabolomics: In liquid chromatography-mass spectrometry (LC-MS) based metabolomics, deuterated standards are crucial for the accurate quantification of metabolites in complex biological samples like plasma or tissue extracts. clearsynth.comnih.gov Miglitol-d4 can be used to precisely measure levels of Miglitol (B1676588) and related compounds, helping to build more accurate metabolic profiles for biomarker discovery and personalized medicine. nih.govnih.gov

Proteomics: While not a direct component of proteins, the principles of using stable isotope labeling are central to quantitative proteomics. The robust analytical frameworks developed for small molecules using standards like Miglitol-d4 can inform methods in dynamic proteomics, where the turnover of proteins is measured. researchgate.net

Lipidomics: The generation of high-dimensional lipidomics data requires minimizing unwanted variation. researchgate.net Deuterated standards are essential for achieving the necessary precision to detect subtle changes in lipid profiles associated with disease or therapeutic intervention. researchgate.net

The integration of Miglitol-d4 into these high-throughput analytical workflows will enhance data quality and enable more reliable insights into complex biological systems. chromatographyonline.com

Leveraging Miglitol-d4 in Mechanistic Studies of Carbohydrate Metabolism Beyond its Inhibitory Role

While Miglitol is known as an α-glucosidase inhibitor, its deuterated form, Miglitol-d4, can be used as a stable isotope tracer to investigate carbohydrate metabolism in greater detail. nih.govcambridge.org Stable isotope tracers allow researchers to track the metabolic fate of molecules in vivo without the need for radioactive materials. nih.gov

Future research can utilize Miglitol-d4 to:

Trace Metabolic Pathways: By administering Miglitol-d4 and tracking the appearance of the deuterium label in various metabolites, researchers can map its absorption, distribution, and potential biotransformation, even though Miglitol itself is largely unmetabolized. This provides a powerful tool for studying transport and flux through specific metabolic pathways. humankinetics.comnih.gov

Investigate Kinetic Isotope Effects: The difference in mass between deuterium and hydrogen can influence the rate of enzyme-catalyzed reactions. Studying the kinetic isotope effects (KIEs) of α-glucosidases with deuterated substrates or inhibitors can provide profound insights into the enzyme's catalytic mechanism, including the nature of the transition state during glycoside hydrolysis. nih.govacs.orgnih.gov

Quantify Metabolic Flux: Stable isotope tracers are essential for metabolic flux analysis (MFA), a technique used to quantify the rates of reactions in a metabolic network. proquest.comresearchgate.net While Miglitol's primary role is inhibitory, its labeled form could be adapted for use in studies probing the dynamics of carbohydrate absorption and subsequent metabolic routing.

These studies will move beyond simply confirming Miglitol's inhibitory action to using Miglitol-d4 as a sophisticated probe to dissect the intricate and dynamic processes of carbohydrate metabolism. nih.gov

Integration of Deuterated Probes in Systems Biology Research

Systems biology aims to understand the complex interactions within biological systems by integrating data from various omics levels (genomics, transcriptomics, proteomics, and metabolomics). researchgate.net Deuterated probes like Miglitol-d4 are becoming indispensable tools in this field.

Linking Genotype to Phenotype: By providing precise quantification of metabolites (the phenotype), deuterated standards help researchers correlate metabolic changes with genetic variations (the genotype). nih.gov

Dynamic Metabolic Imaging: Deuterium can be used as a "label-free" tag for imaging techniques like Raman spectroscopy. nih.gov This allows for the real-time visualization and quantification of how molecules like deuterated carbohydrates are taken up and localized within living cells, providing spatial and temporal information that is crucial for systems-level models. nih.gov

Fluxomics and Multi-Omics Integration: Stable isotope tracers are the cornerstone of fluxomics, which measures the flow of molecules through metabolic pathways. researchgate.netresearchgate.net Integrating this dynamic flux data, obtained using probes like Miglitol-d4, with static omics data provides a more complete and functional understanding of cellular physiology. researchgate.net

The use of Miglitol-d4 and similar deuterated probes will enable the construction of more accurate and predictive models of biological systems, bridging the gap between molecular components and physiological function.

Advancements in High-Throughput Screening Methodologies Utilizing Deuterated Standards in Research

High-throughput screening (HTS) is a key technology in drug discovery, allowing for the rapid testing of thousands to millions of compounds. nih.gov The integration of mass spectrometry into HTS workflows has enabled label-free assays that are often faster and more physiologically relevant than traditional methods. nih.govembopress.org

Deuterated internal standards like Miglitol-d4 play a critical role in enhancing the quality and reliability of these advanced HTS methodologies:

Improved Accuracy and Precision: In HTS assays using LC-MS/MS, deuterated standards compensate for matrix effects and variations in instrument response, leading to more reliable quantification of enzyme activity or inhibitor potency. clearsynth.comresearchgate.net This reduces the rate of false positives and false negatives in large-scale screens. researchgate.net

Enabling Automated Workflows: The robustness provided by deuterated standards is essential for automated HTS platforms. mdpi.com Automated systems for sample preparation and analysis rely on consistent performance, which is bolstered by the use of stable isotope-labeled internal standards to correct for any systematic or random errors. mdpi.comtechnologynetworks.com

Facilitating Complex Assays: As HTS moves towards more complex cellular and phenotypic screens, the need for precise quantification of multiple analytes grows. nih.gov Deuterated standards allow for the development of multiplexed assays where the levels of a substrate, product, and inhibitor can be measured simultaneously and accurately.

| Advantage of Using Deuterated Standards in HTS | Impact on Screening Outcome | Example Application |

|---|---|---|

| Compensation for Matrix Effects | Reduces variability caused by complex biological samples, increasing data reliability. clearsynth.com | Screening for enzyme inhibitors in cell lysates or plasma. |

| Correction for Ion Suppression/Enhancement | Ensures accurate quantification in electrospray ionization MS by normalizing the analyte signal. texilajournal.com | Quantitative analysis of drug candidates in metabolic stability assays. |

| Increased Precision and Accuracy | Leads to lower coefficients of variation (CVs) and a higher confidence in hit identification. researchgate.net | Dose-response curve generation for lead compounds. |

| Robustness in Automated Systems | Minimizes the impact of minor fluctuations in liquid handling and instrument performance. mdpi.com | Large-scale screening of compound libraries against a specific drug target. |

The continued development of HTS-MS technologies, combined with the use of high-quality deuterated standards like Miglitol-d4, will accelerate the discovery of new therapeutic agents. nih.gov

Q & A

Q. What analytical techniques are essential for characterizing Miglitol-d4 (hydrochloride) in research?

Miglitol-d4 (hydrochloride) requires characterization using nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) to confirm isotopic purity and structural integrity. Deuterium incorporation can be verified via NMR by observing the absence of proton signals at labeled positions. HRMS ensures accurate molecular weight determination (C₈H₁₃D₄NO₅; MW = 211.25) . For non-deuterated analogs, cross-referencing with CAS 72432-03-2 aids in spectral comparison .

Q. What safety protocols should be followed when handling Miglitol-d4 (hydrochloride)?

- Skin/eye contact : Flush with water for 15 minutes; use soap for skin decontamination .

- Storage : Keep in tightly sealed, light-resistant containers at controlled room temperature. Avoid exposure to moisture to prevent hydrolysis .

- Spill management : Neutralize with appropriate agents (e.g., activated carbon) and dispose of waste according to hazardous material guidelines .

Q. How is Miglitol-d4 (hydrochloride) utilized as an internal standard in pharmacokinetic studies?

The deuterated form minimizes matrix interference in mass spectrometry by providing distinct mass-to-charge (m/z) ratios. Researchers typically spike known concentrations into biological samples (e.g., plasma) and quantify via stable isotope dilution analysis (SIDA). This method corrects for extraction efficiency and ionization variability .

Advanced Questions

Q. What parameters should be optimized when developing an HPLC method for Miglitol-d4 (hydrochloride) quantification?

- Mobile phase : Use buffered solutions (e.g., phosphate buffer, pH 3.5–5.5) to enhance peak symmetry. Acetonitrile:buffer (20:80 v/v) is common for hydrophilic compounds .

- Column selection : Hydrophilic interaction liquid chromatography (HILIC) columns improve retention for polar analytes.

- Detection : Refractive index (RI) or evaporative light scattering (ELS) detectors are suitable due to Miglitol’s lack of UV chromophores .

Q. How can isotopic effects of deuterium influence enzyme inhibition assays with Miglitol-d4 (hydrochloride)?

Deuterium’s kinetic isotope effect (KIE) may alter binding kinetics to α-glucosidase enzymes. To assess this:

- Compare inhibition constants (Kᵢ) of Miglitol-d4 and non-deuterated Miglitol using enzyme activity assays.

- Conduct time-resolved studies to evaluate if deuterium substitution affects transition-state stabilization .

Q. What strategies resolve discrepancies in stability data for Miglitol-d4 (hydrochloride) under varying storage conditions?

- Controlled stability studies : Test degradation under ICH guidelines (25°C/60% RH, 40°C/75% RH) using HPLC to monitor purity.

- Solution stability : Prepare stock solutions in inert solvents (e.g., D₂O) and analyze degradation products via LC-MS. Note that prolonged storage in aqueous solutions (>1 month) may require aliquot freezing to prevent hydrolysis .

Q. How should researchers design experiments to evaluate isotopic interference in cell-based assays?

- Control groups : Include non-deuterated Miglitol and vehicle controls to isolate isotopic effects.

- Metabolic profiling : Use isotopically labeled tracers (e.g., ¹³C-glucose) to track whether deuterium alters metabolic pathways in cell lines.

- Data normalization : Apply deuterium correction factors to quantitative assays (e.g., ELISA) if cross-reactivity is observed .

Methodological Notes

- Reproducibility : Document detailed synthesis and purification steps (e.g., recrystallization solvents) to ensure batch-to-batch consistency .

- Data validation : Use statistical tools (e.g., Grubbs’ test) to identify outliers in replicate analyses. Report uncertainties in instrument precision (e.g., ±2% for HPLC peak areas) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.